molecular formula C10H10 B056437 1,4-Dicyclopropylbuta-1,3-diyne CAS No. 114546-62-2

1,4-Dicyclopropylbuta-1,3-diyne

Cat. No.: B056437
CAS No.: 114546-62-2
M. Wt: 130.19 g/mol
InChI Key: QKYOSKNMZOKGDC-UHFFFAOYSA-N
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Description

1,4-Dicyclopropylbuta-1,3-diyne is an organic compound with the molecular formula C10H10. It consists of a butadiyne backbone with cyclopropyl groups attached at the 1 and 4 positions.

Scientific Research Applications

1,4-Dicyclopropylbuta-1,3-diyne has several scientific research applications, including:

Mechanism of Action

The reactions undergo a cyclopropanation/rearrangement sequence . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes .

Future Directions

The use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . This suggests potential future directions for the study and application of “1,4-Dicyclopropylbuta-1,3-diyne” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dicyclopropylbuta-1,3-diyne can be synthesized through the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes. This reaction typically requires a copper catalyst, such as copper(I) chloride, and an oxidizing agent like oxygen or air. The reaction is carried out under basic conditions, often using a base like potassium carbonate .

Industrial Production Methods

The use of bis-N-heterocyclic carbene ligands has been shown to enhance the efficiency of this reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dicyclopropylbuta-1,3-diyne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylbuta-1,3-diyne: Similar in structure but with phenyl groups instead of cyclopropyl groups.

    1,4-Dicyclohexylbuta-1,3-diyne: Similar but with cyclohexyl groups.

    1,4-Dimethylbuta-1,3-diyne: Similar but with methyl groups.

Uniqueness

1,4-Dicyclopropylbuta-1,3-diyne is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications, such as in hypergolic fuels and as a building block for complex organic synthesis .

Properties

IUPAC Name

4-cyclopropylbuta-1,3-diynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYOSKNMZOKGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150755
Record name 1,4-Dicyclopropylbuta-1,3-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114546-62-2
Record name 1,4-Dicyclopropylbuta-1,3-diyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114546622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dicyclopropylbuta-1,3-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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